molecular formula C6H4F8O3 B3040114 2,2,3,3,3-Pentafluoropropyl 2,2,2-trifluoroethyl carbonate CAS No. 156783-99-2

2,2,3,3,3-Pentafluoropropyl 2,2,2-trifluoroethyl carbonate

Cat. No.: B3040114
CAS No.: 156783-99-2
M. Wt: 276.08 g/mol
InChI Key: LOLOLMAJDSWXQZ-UHFFFAOYSA-N
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Description

2,2,3,3,3-Pentafluoropropyl 2,2,2-trifluoroethyl carbonate is a fluorinated organic compound with the molecular formula C6H4F8O3 and a molecular weight of 276.08 g/mol . This compound is characterized by its high fluorine content, which imparts unique chemical and physical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2,3,3,3-Pentafluoropropyl 2,2,2-trifluoroethyl carbonate typically involves the reaction of 2,2,3,3,3-pentafluoropropanol with 2,2,2-trifluoroethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems helps in maintaining precise control over reaction conditions, such as temperature and pressure .

Chemical Reactions Analysis

Types of Reactions: 2,2,3,3,3-Pentafluoropropyl 2,2,2-trifluoroethyl carbonate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2,2,3,3,3-Pentafluoropropyl 2,2,2-trifluoroethyl carbonate is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of 2,2,3,3,3-Pentafluoropropyl 2,2,2-trifluoroethyl carbonate involves its interaction with nucleophiles, leading to the formation of substituted products. The fluorine atoms in the compound increase its electrophilicity, making it more reactive towards nucleophiles. This property is exploited in various synthetic applications, where the compound acts as an electrophilic reagent .

Comparison with Similar Compounds

Uniqueness: 2,2,3,3,3-Pentafluoropropyl 2,2,2-trifluoroethyl carbonate is unique due to its combination of two highly fluorinated groups, which imparts exceptional chemical stability and reactivity. This makes it particularly valuable in applications requiring high-performance materials and reagents .

Properties

IUPAC Name

2,2,3,3,3-pentafluoropropyl 2,2,2-trifluoroethyl carbonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4F8O3/c7-4(8,6(12,13)14)1-16-3(15)17-2-5(9,10)11/h1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOLOLMAJDSWXQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(F)(F)F)(F)F)OC(=O)OCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4F8O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201193329
Record name 2,2,3,3,3-Pentafluoropropyl 2,2,2-trifluoroethyl carbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201193329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

156783-99-2
Record name 2,2,3,3,3-Pentafluoropropyl 2,2,2-trifluoroethyl carbonate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=156783-99-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2,3,3,3-Pentafluoropropyl 2,2,2-trifluoroethyl carbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201193329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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